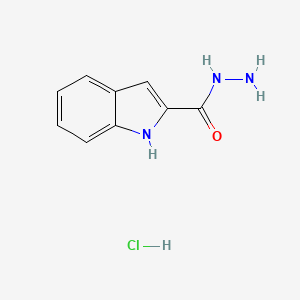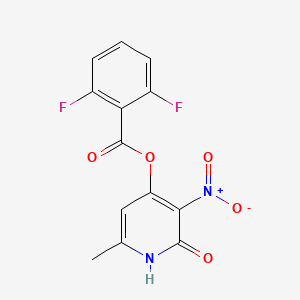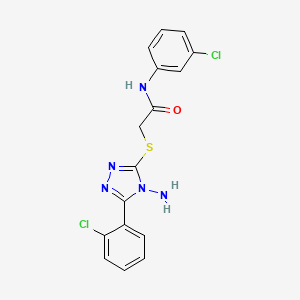![molecular formula C14H9ClF3N3O2 B2437243 2-{2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]carbohydrazonoyl}benzenecarboxylic acid CAS No. 338795-35-0](/img/structure/B2437243.png)
2-{2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]carbohydrazonoyl}benzenecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]carbohydrazonoyl}benzenecarboxylic acid is a complex chemical compound featuring a highly substituted pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions:
Pyridine Ring Substitution: : This step requires chlorination and trifluoromethylation, often employing reagents like thionyl chloride (SOCl₂) for chlorination and trifluoromethyl iodide (CF₃I) for introducing the CF₃ group.
Carbohydrazonoyl Linkage Formation: : This might involve using hydrazine derivatives under controlled conditions, such as low temperatures and inert atmospheres, to prevent unwanted side reactions.
Benzene Ring Functionalization: : The carboxylic acid group can be introduced through Friedel-Crafts acylation or other carboxylation reactions.
Industrial Production Methods
Industrial production scales these reactions, optimizing factors like reagent availability, reaction time, temperature control, and safety measures. Flow chemistry or continuous processing might be preferred for better yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation to form sulfoxides or sulfones.
Reduction: : Hydrogenation or use of reducing agents can convert carbonyl groups to alcohols.
Substitution: : Nucleophilic substitution at the chlorinated pyridine ring.
Common Reagents and Conditions
Oxidation: : Potassium permanganate (KMnO₄) in acidic conditions.
Reduction: : Lithium aluminum hydride (LiAlH₄) in dry ether.
Substitution: : Sodium hydride (NaH) in DMF (dimethylformamide) for deprotonation and subsequent nucleophilic attack.
Major Products
Oxidation Products: : Sulfoxides and sulfones.
Reduction Products: : Alcohol derivatives.
Substitution Products: : Varied depending on the nucleophile, leading to modified pyridine or benzene rings.
Scientific Research Applications
Chemistry
This compound serves as a building block in organic synthesis, offering pathways to new materials or complex molecules.
Biology and Medicine
Drug Development: : Its structure suggests potential as a lead compound for designing inhibitors targeting enzymes or receptors in diseases like cancer or inflammatory conditions.
Bioassays: : Used in screening assays to study enzyme behavior and drug interactions.
Industry
Polymer Chemistry: : Acting as a monomer or cross-linker in polymerization reactions.
Catalysis: : Used in designing novel catalytic systems for chemical processes.
Mechanism of Action
Molecular Targets and Pathways
Biochemical Interaction: : It may inhibit specific enzymes through binding to active sites, disrupting normal biochemical pathways.
Receptor Binding: : Its structural features allow it to interact with cellular receptors, modulating signal transduction pathways involved in disease progression.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-5-(trifluoromethyl)pyridine: : Shares core structure but lacks the carbohydrazonoyl and benzenecarboxylic acid functionalities, limiting its versatility.
Benzoic Acid Derivatives: : Similar in having a carboxylic acid group but differs significantly in reactivity and applications.
Uniqueness
2-{2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]carbohydrazonoyl}benzenecarboxylic acid's combination of pyridine, carbohydrazonoyl, and benzenecarboxylic acid groups makes it uniquely versatile, offering broader application scope compared to similar compounds.
Exploring this compound in greater detail could reveal even more fascinating applications and behaviors, pushing the boundaries of what we know in fields like chemistry, biology, and industrial processes. What stands out to you most about this compound?
Properties
IUPAC Name |
2-[(E)-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]hydrazinylidene]methyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClF3N3O2/c15-11-5-9(14(16,17)18)7-19-12(11)21-20-6-8-3-1-2-4-10(8)13(22)23/h1-7H,(H,19,21)(H,22,23)/b20-6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LETQKYLIAHMXMI-CGOBSMCZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC2=C(C=C(C=N2)C(F)(F)F)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/NC2=C(C=C(C=N2)C(F)(F)F)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClF3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-Bromo-1-[4-(trifluoromethyl)phenyl]pyrrole-2,5-dione](/img/structure/B2437160.png)
![2,5-dichloro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2437161.png)
![5-hydroxy-2-[(Z)-(2-hydroxy-3-methoxyphenyl)methylidene]-1-benzofuran-3-one](/img/structure/B2437163.png)

![2-methyl-N-(2-{[2-(4-methylphenyl)-1H-indol-3-yl]sulfanyl}ethyl)propanamide](/img/structure/B2437168.png)

![Methyl 2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-1-oxo-1,2-dihydro-4-isoquinolinecarboxylate](/img/structure/B2437172.png)

![4-[1-(Phenylethyl)benzimidazol-2-yl]-1-prop-2-enylpyrrolidin-2-one, chloride](/img/structure/B2437176.png)

![2-[(2,3-Dichlorophenyl)sulfanyl]-4-methoxy-6-(trifluoromethyl)pyrimidine](/img/structure/B2437178.png)
![N-(1,3-benzothiazol-2-yl)-2-{[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide](/img/structure/B2437180.png)
![{Bicyclo[4.1.0]heptan-3-yl}methanamine hydrochloride](/img/structure/B2437181.png)
![1-(2-methoxyphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2437183.png)
